![molecular formula C13H15BrN2O B3167467 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 920023-48-9](/img/structure/B3167467.png)
5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
“5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C13H17BrN2 . It is a derivative of spiro[indoline-3,4’-piperidin], a class of compounds that are prevalent in numerous natural products and synthetic molecules with significant biological activities .
Synthesis Analysis
The synthesis of this compound could involve electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method could involve the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” could include electrophilic aromatic substitution . This is one of the most thoroughly studied reactions in organic chemistry .Future Directions
The future directions for “5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” could involve further exploration of its biological activities and potential applications in pharmacology. Given the significant biological activities of indole derivatives , this compound could be a promising candidate for future research.
properties
IUPAC Name |
5-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTDNCLENFDGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672110 | |
Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one | |
CAS RN |
920023-48-9 | |
Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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